molecular formula C20H27FN4O B3883590 N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-1-isopropylpiperidine-4-carboxamide

N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-1-isopropylpiperidine-4-carboxamide

Cat. No.: B3883590
M. Wt: 358.5 g/mol
InChI Key: OSRIESRDBVHDOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, possibly a derivative of fentanyl . Fentanyl is a potent synthetic opioid used for pain management. The structure suggests that it might have similar properties, but without specific studies, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a piperidine ring, which is a common feature in many pharmaceuticals, and a pyrazole ring, which is a type of aromatic organic ring. It also includes fluorophenyl groups, which are aromatic rings with a fluorine atom attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For this compound, we can predict that it is likely to be solid at room temperature, and due to the presence of polar groups, it might be somewhat soluble in polar solvents .

Safety and Hazards

If this compound is a fentanyl derivative, it could potentially be very potent and dangerous. Fentanyl and its derivatives can be highly addictive and can cause respiratory distress and death in high doses .

Future Directions

The future research on this compound would likely involve studying its pharmacological properties, determining its potency and efficacy as an opioid, and assessing its safety profile. If it shows promise, it could potentially be developed into a new pain medication .

Properties

IUPAC Name

N-[1-[1-(2-fluorophenyl)pyrazol-4-yl]ethyl]-1-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O/c1-14(2)24-10-8-16(9-11-24)20(26)23-15(3)17-12-22-25(13-17)19-7-5-4-6-18(19)21/h4-7,12-16H,8-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRIESRDBVHDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)NC(C)C2=CN(N=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-1-isopropylpiperidine-4-carboxamide
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N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-1-isopropylpiperidine-4-carboxamide
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N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-1-isopropylpiperidine-4-carboxamide
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N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-1-isopropylpiperidine-4-carboxamide

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